2-Ethoxy-1-methyl-4-vinylbenzene
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Overview
Description
2-Ethoxy-1-methyl-4-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethoxy group, a methyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-methyl-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethylation of 1-methyl-4-vinylbenzene using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-methyl-4-vinylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), Lewis acids (AlCl3).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Ethoxy-1-methyl-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-methyl-4-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the ethoxy group activates the benzene ring towards electrophilic attack, while the vinyl group can participate in addition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-methyl-4-vinylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1-methyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
2-Ethoxy-1-methyl-4-propylbenzene: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
2-Ethoxy-1-methyl-4-vinylbenzene is unique due to the presence of both an ethoxy group and a vinyl group on the benzene ring.
Properties
IUPAC Name |
4-ethenyl-2-ethoxy-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-10-7-6-9(3)11(8-10)12-5-2/h4,6-8H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPRLGJSCFRSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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